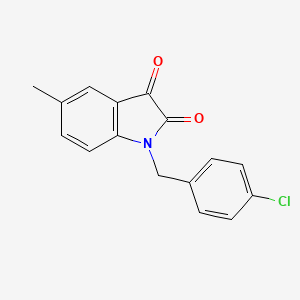

1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to the indole core, which is further substituted with a methyl group and a dione functionality. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Claisen-Schmidt Condensation: One of the common methods to synthesize this compound involves the Claisen-Schmidt condensation reaction.

Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Claisen-Schmidt condensation or Suzuki-Miyaura coupling reactions. The choice of method depends on the availability of starting materials, cost, and desired purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups in the dione functionality, potentially converting them to hydroxyl groups.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

Oxidation Products: Oxidized indole derivatives.

Reduction Products: Hydroxylated indole derivatives.

Substitution Products: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione may exhibit antidepressant-like activity . Studies have shown that it can modulate neurotransmitter receptors involved in mood regulation, suggesting potential applications in treating mood disorders. Further in vivo assays are necessary to validate these findings and establish effective dosages.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have assessed its efficacy against Gram-positive and Gram-negative bacteria as well as fungi. Notably, it has shown promising results against Candida albicans and other fungal strains, indicating its potential as a therapeutic agent in treating infections caused by resistant microorganisms .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Preliminary studies indicate moderate to potent antiproliferative effects against several cancer cell lines, including HeLa and A-549 cells. The compound's ability to inhibit cell proliferation suggests that it may serve as a lead compound for developing new anticancer therapies .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Indole Core : The initial step involves creating the indole structure through cyclization reactions.

- Substitution Reactions : Chlorobenzyl and methyl groups are introduced via electrophilic substitution.

- Functional Group Modifications : Carbonyl groups are added through oxidation processes.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for structural characterization .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI assessed the antimicrobial activity of various indole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition zones against several bacterial strains, outperforming traditional antibiotics like ampicillin in specific cases .

Case Study 2: Anticancer Activity

In research evaluating new derivatives of indole compounds for anticancer properties, this compound was found to induce apoptosis in cancer cells through caspase activation pathways. The study highlighted its potential as a lead compound for further drug development targeting cancer therapies .

Wirkmechanismus

The mechanism of action of 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the derivatives of the compound being studied .

Vergleich Mit ähnlichen Verbindungen

1-(4-Chlorobenzyl)-1H-benzimidazol-2-ylmethanol: This compound shares the chlorobenzyl group but has a benzimidazole core instead of an indole core.

1-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzimidazole: Similar to the above compound but with additional methyl groups on the benzimidazole core.

Uniqueness: 1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. The presence of both the chlorobenzyl and methyl groups, along with the dione functionality, makes it a versatile compound for various chemical reactions and biological studies.

Biologische Aktivität

1-(4-Chlorobenzyl)-5-methyl-1H-indole-2,3-dione is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C16H13ClN2O2

- Molar Mass : Approximately 300.74 g/mol

This compound features an indole core with a chlorobenzyl substituent, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have assessed its efficacy against different bacterial and fungal strains.

In Vitro Studies

A study evaluated the antimicrobial potential of this compound using minimum inhibitory concentration (MIC) assays against various pathogens:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15.6 | Moderate |

| Escherichia coli | 62.5 | Weak |

| Candida albicans | 3.9 | Strong |

| Aspergillus niger | 15.6 | Moderate |

The compound showed significant activity against Candida albicans, with an MIC of 3.9 µg/mL, indicating it may be a candidate for antifungal therapy .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have reported its effects on different cancer cell lines.

Case Studies

- Study on MDA-MB453 Cells :

-

Mechanism of Action :

- The compound may exert its anticancer effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways and interactions with cellular receptors.

The biological activity of this compound is believed to involve its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for microbial growth and cancer cell proliferation.

- Receptor Binding : It may bind to receptors involved in cellular signaling pathways, leading to altered cellular responses.

Eigenschaften

IUPAC Name |

1-[(4-chlorophenyl)methyl]-5-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c1-10-2-7-14-13(8-10)15(19)16(20)18(14)9-11-3-5-12(17)6-4-11/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSQRATQPXJILRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377664 |

Source

|

| Record name | 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303998-01-8 |

Source

|

| Record name | 1-(4-chlorobenzyl)-5-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.